molecular formula C18H25O4P B13749997 Dibutyl naphthalen-2-yl phosphate CAS No. 61555-56-4

Dibutyl naphthalen-2-yl phosphate

Cat. No.: B13749997
CAS No.: 61555-56-4
M. Wt: 336.4 g/mol
InChI Key: MTQZVOBXNGHZKX-UHFFFAOYSA-N
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Description

Dibutyl naphthalen-2-yl phosphate is an organic compound with the chemical formula C18H23O4P. It is a phosphate ester derived from naphthalene and butanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl naphthalen-2-yl phosphate can be synthesized through the esterification of naphthalen-2-ol with dibutyl phosphate. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems to ensure optimal yield and purity. The product is then subjected to various purification steps, including filtration and distillation, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dibutyl naphthalen-2-yl phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibutyl naphthalen-2-yl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibutyl naphthalen-2-yl phosphate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical processes. The compound’s phosphate group plays a crucial role in its binding affinity and specificity towards target enzymes. Additionally, it can modulate signal transduction pathways by interacting with cellular receptors and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its naphthalene backbone, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to other similar compounds. Additionally, its specific interactions with molecular targets make it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

61555-56-4

Molecular Formula

C18H25O4P

Molecular Weight

336.4 g/mol

IUPAC Name

dibutyl naphthalen-2-yl phosphate

InChI

InChI=1S/C18H25O4P/c1-3-5-13-20-23(19,21-14-6-4-2)22-18-12-11-16-9-7-8-10-17(16)15-18/h7-12,15H,3-6,13-14H2,1-2H3

InChI Key

MTQZVOBXNGHZKX-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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